Home > Products > Screening Compounds P42443 > 1-(2-phenoxybenzoyl)-4-phenylpiperazine
1-(2-phenoxybenzoyl)-4-phenylpiperazine -

1-(2-phenoxybenzoyl)-4-phenylpiperazine

Catalog Number: EVT-3853882
CAS Number:
Molecular Formula: C23H22N2O2
Molecular Weight: 358.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R,S)-[O-Methyl-11C]-1-[3-(5-Methoxy-1,2,3,4-tetrahydro-1-naphtalenyl)propyl]-4-Phenylpiperazine (PNU-157760)

    Compound Description: (R,S)-[O-Methyl-11C]-1-[3-(5-Methoxy-1,2,3,4-tetrahydro-1-naphtalenyl)propyl]-4-Phenylpiperazine, also known as [11C]PNU-157760, is a radiolabeled compound developed as a potential positron emission tomography (PET) radioligand for the in vivo assessment of 5-HT1A receptors. [] Despite demonstrating an ability to cross the blood-brain barrier, biodistribution studies in rats revealed a low specific-to-nonspecific binding ratio, making it an unsuitable candidate for further development. []

    Relevance: This compound shares the core phenylpiperazine moiety with 1-(2-phenoxybenzoyl)-4-phenylpiperazine. The research highlights the importance of the phenylpiperazine structure in binding to serotonin receptors, suggesting that 1-(2-phenoxybenzoyl)-4-phenylpiperazine might also interact with similar targets. []

3-[2-Oxo-2-(4-Phenylpiperazine-1-yl)Ethyl]quinazoline-4(3h)-one (VMA-10-21)

    Compound Description: 3-[2-Oxo-2-(4-Phenylpiperazine-1-yl)ethyl]quinazoline-4(3h)-one (VMA-10-21) is a quinazoline derivative demonstrating promising antimicrobial activity against opportunistic microorganisms. [] Despite being classified as low-toxic, administration of VMA-10-21 at high doses (5000 mg/kg) in rats resulted in alterations in hematological and biochemical parameters, indicating potential adverse effects on the hematopoietic and hepatobiliary systems. []

    Relevance: This compound features a phenylpiperazine moiety directly attached to its core structure, similar to 1-(2-phenoxybenzoyl)-4-phenylpiperazine. This structural similarity suggests that both compounds might exhibit overlapping biological activities, including potential antimicrobial properties. []

6-(4-Phenylpiperazine-1-yl)-9-(β-D-ribofuranosyl)-9H-purine

    Compound Description: This compound serves as a crucial building block for synthesizing purine antagonists, a class of antimetabolites. [] These antagonists interfere with purine base production, ultimately leading to nucleotide depletion and cancer cell death. []

    Relevance: The presence of the phenylpiperazine group in this compound highlights its potential use in developing anticancer agents. This structural feature connects it with 1-(2-phenoxybenzoyl)-4-phenylpiperazine, hinting at the possibility of exploring the latter's antitumor properties. []

2-Oxo-2-(arylamino)ethyl 4-phenylpiperazine-1-carbodithioates

    Compound Description: This series of N-acetamide derivatives incorporates a phenylpiperazine scaffold with a dithiocarbamate moiety. [] In vitro cytotoxic evaluations revealed moderate to excellent anticancer activity against the lung carcinoma A-549 cell line. []

    Relevance: Sharing the phenylpiperazine core with 1-(2-phenoxybenzoyl)-4-phenylpiperazine, this group emphasizes the role of this structural motif in designing potential anticancer agents. The diverse dithiocarbamate substitutions further suggest avenues for modifying 1-(2-phenoxybenzoyl)-4-phenylpiperazine to enhance its biological activities. []

    Compound Description: This compound, designated as BIV-95, exhibits significant myeloid poiesis stimulating activity, exceeding the potency of the reference drug Levamizol. [] This activity indicates its potential for treating hematological disorders characterized by inadequate myeloid cell production. []

    Relevance: BIV-95 highlights the diverse pharmacological activities associated with phenylpiperazine-containing compounds. While 1-(2-phenoxybenzoyl)-4-phenylpiperazine and BIV-95 differ in their specific targets, the shared phenylpiperazine moiety suggests a broad potential for modulating various biological pathways. []

1-[3-(4-Butylpiperidin-1-yl)propyl]-1,2,3,4-tetrahydroquinolin-2-one (77-LH-28-1)

    Compound Description: Initially designed as an M1 muscarinic acetylcholine receptor (mAChR) bitopic agonist, 77-LH-28-1 unexpectedly demonstrated selectivity for the dopamine D4 receptor (D4R) as an antagonist. [] This discovery led to modifications of its structure, aiming to enhance D4R selectivity and eliminate mAChR activity. []

    Relevance: Although 77-LH-28-1 lacks a phenylpiperazine moiety, its structural modifications, particularly the exploration of 4-phenylpiperazine substitutions (leading to compound 12 in the study), provide valuable insights for designing D4R-selective ligands. These findings can be insightful for studying 1-(2-phenoxybenzoyl)-4-phenylpiperazine's potential interactions with dopamine receptors. []

1-[N,O-bis-(5-Isoquinolinesulphonyl)-N-methyl-L-tyrosyl]-4-phenylpiperazine (KN-62)

    Compound Description: KN-62 is a potent and selective inhibitor of calcium/calmodulin-dependent protein kinase II (CAMKII). [] This compound has been instrumental in studying the role of CAMKII in various cellular processes, including glucose transport in skeletal muscle. []

    Relevance: KN-62 highlights the ability of phenylpiperazine derivatives to act as kinase inhibitors. While 1-(2-phenoxybenzoyl)-4-phenylpiperazine's target specificity remains unknown, KN-62's example suggests exploring potential kinase inhibitory properties for the former. []

[123I]4‐(2′‐methoxy phenyl)‐1‐[2′‐(N‐2″‐pyridinyl)‐P‐iodobenzamido‐]ethyl‐piperazine ([123I]p‐MPPI)

    Compound Description: This iodinated phenylpiperazine derivative ([123I]p‐MPPI) exhibits a high affinity for 5-HT1A receptors in the rat brain. [] It readily crosses the blood-brain barrier and demonstrates specific binding to the hippocampus, a region with a high density of 5-HT1A receptors. []

    Relevance: The successful application of [123I]p‐MPPI in SPECT imaging emphasizes the potential of phenylpiperazine derivatives, such as 1-(2-phenoxybenzoyl)-4-phenylpiperazine, as valuable tools for studying brain receptors in vivo. []

    Compound Description: A series of 13 novel 2-cyano-3-(4-phenylpiperazine-1-carboxamido) quinoxaline 1,4-dioxide derivatives were synthesized and evaluated for antimalarial and antileishmanial activities. [] While the compounds were ineffective against Plasmodium falciparum, two demonstrated promising antileishmanial activity against Leishmania infantum. []

    Relevance: The incorporation of a phenylpiperazine moiety within the CPCQ structure highlights its significance in exploring antiparasitic activities. This connection with 1-(2-phenoxybenzoyl)-4-phenylpiperazine suggests potential avenues for investigating its efficacy against parasitic infections. []

1-[5-Methyl-1-(2-pyrimidinyl)-4-pyrazolyl]-3-phenylpiperazinyl-1-trans-propenes

    Compound Description: This series of compounds represents a modification of the prototype 3-[4-(3-chlorophenyl)-1-piperazinyl]-1-[5-methyl-1-(2-pyrimidinyl)-4-pyrazolyl]-1-trans-propene (2), aiming to enhance in vitro and in vivo antitumor activity. [] Substitutions on the phenyl ring of the phenylpiperazine moiety led to compounds with improved potency and favorable pharmacological profiles. []

    Relevance: These phenylpiperazine derivatives highlight the impact of structural modifications on anticancer activity. The study emphasizes that subtle changes within the phenylpiperazine structure, similar to the one present in 1-(2-phenoxybenzoyl)-4-phenylpiperazine, can significantly influence potency and selectivity, offering valuable insights for future drug design. []

N-(3-Phenylpropyl)- and N-[(E)-cinnamyl]-1,2,3,4-tetrahydroisoquinoline

    Compound Description: Certain derivatives within this group exhibited high affinity for the 5-HT1A receptor, demonstrating comparable potency to 1-phenylpiperazine and its rigid analog. [] These findings underscore the significance of specific structural features in achieving optimal receptor interactions. []

    Relevance: Although lacking a phenylpiperazine moiety in their core structure, these compounds were designed to mimic the binding mode of 1-phenylpiperazine at the 5-HT1A receptor. [] Their structural variations and binding affinity data can provide valuable insights for understanding potential interactions of 1-(2-phenoxybenzoyl)-4-phenylpiperazine with serotonin receptors. []

1‐{2‐[5‐(1H‐benzimidazole‐2‐thione)]ethyl}‐4‐arylpiperazines

    Compound Description: This group of compounds consists of 1‐{2‐[5‐(1H‐benzimidazole‐2‐thione)]ethyl}‐4‐arylpiperazines designed as potential ligands for the dopamine D2 receptor (D2 DAR). [] Molecular modeling studies revealed crucial binding interactions, including the interaction of the protonated piperazine nitrogen with Asp86, hydrogen bonding between the benzimidazole portion and specific serine residues, and edge-to-face interactions between the aromatic rings and receptor residues. []

    Relevance: This study emphasizes the significance of specific structural elements within phenylpiperazine derivatives for achieving high-affinity binding to D2 DAR. These findings can guide future investigations into the binding properties of 1-(2-phenoxybenzoyl)-4-phenylpiperazine with dopamine receptors. []

Properties

Product Name

1-(2-phenoxybenzoyl)-4-phenylpiperazine

IUPAC Name

(2-phenoxyphenyl)-(4-phenylpiperazin-1-yl)methanone

Molecular Formula

C23H22N2O2

Molecular Weight

358.4 g/mol

InChI

InChI=1S/C23H22N2O2/c26-23(25-17-15-24(16-18-25)19-9-3-1-4-10-19)21-13-7-8-14-22(21)27-20-11-5-2-6-12-20/h1-14H,15-18H2

InChI Key

RLKOVNJIRIEOQF-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3OC4=CC=CC=C4

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3OC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.